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Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1-N-Boc-3-(R)-cyanopiperidine, a key chiral intermediate in the synthesis of various

pharmaceutical compounds. Due to the limited availability of specific experimental spectra for

the (R)-enantiomer in publicly accessible databases, this document outlines the standard

methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data and presents illustrative data for the racemic mixture where available.

Spectroscopic Data Summary
While specific, experimentally-derived quantitative data for 1-N-Boc-3-(R)-cyanopiperidine is

not readily available in the public domain, the following tables represent the expected data

presentation format. For illustrative purposes, ¹H NMR data for the racemic 1-N-Boc-3-

cyanopiperidine is provided.[1]

Table 1: ¹H NMR Data of 1-N-Boc-3-cyanopiperidine
(Racemic)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.35-3.84 brs 4H Piperidine ring protons

2.66 m 1H Piperidine ring proton

1.97 brs 1H Piperidine ring proton

1.77 m 2H Piperidine ring protons

1.49 s 9H Boc (-C(CH₃)₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Expected ¹³C NMR Data for 1-N-Boc-3-(R)-
cyanopiperidine

Chemical Shift (δ) ppm Assignment

(Expected around 154) Boc (C=O)

(Expected around 118) Cyano (-CN)

(Expected around 80) Boc (-C(CH₃)₃)

(Expected in the range of 20-50) Piperidine ring carbons

(Expected around 28) Boc (-C(CH₃)₃)

Table 3: Expected Key IR Absorptions for 1-N-Boc-3-(R)-
cyanopiperidine
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Wavenumber (cm⁻¹) Functional Group

(Expected around 2240) C≡N stretch (nitrile)

(Expected around 1690) C=O stretch (urethane)

(Expected around 2975, 2860) C-H stretch (aliphatic)

(Expected around 1430, 1365) C-H bend (aliphatic)

(Expected around 1160) C-O stretch

Table 4: Expected Mass Spectrometry Data for 1-N-Boc-
3-(R)-cyanopiperidine

m/z Interpretation

(Expected at 211.14) [M+H]⁺ (protonated molecule)

(Expected at 233.12) [M+Na]⁺ (sodium adduct)

(Expected at 155.08) [M-C₄H₉O]⁺ (loss of tert-butoxy group)

(Expected at 111.09) [M-Boc+H]⁺ (loss of Boc group)

(Expected at 57.07) [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

solid samples like 1-N-Boc-3-(R)-cyanopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1-N-Boc-3-(R)-cyanopiperidine in

about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent

that does not contain protons in the region of interest is crucial.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Data Acquisition for ¹H NMR:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid 1-N-Boc-3-(R)-cyanopiperidine
directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of 1-N-Boc-3-(R)-cyanopiperidine (typically 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a

quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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